Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Molecular Structure Analysis
The molecular formula of Methyl piperidine-4-carboxylate is C7H13NO2 . The IUPAC name is methyl piperidine-4-carboxylate . The molecular weight is 143.19 g/mol .Chemical Reactions Analysis
Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical And Chemical Properties Analysis
Methyl piperidine-4-carboxylate is a colorless to yellow liquid . It has a density of 1.06 g/mL and a boiling point of 85°C to 90°C . The flash point is 89°C (192°F) . It is slightly soluble in water .Scientific Research Applications
Synthesis and Conformational Study
Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate and its derivatives are explored in synthetic chemistry and conformational analysis. For instance, the synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines involves reactions with specific naphthol derivatives. These compounds undergo a full conformational search, revealing the most stable stereoisomers, which are supported by NMR spectroscopy, molecular modelling, and mass spectrometric fragmentation analyses (Csütörtöki et al., 2012).
Tunable Donor−Acceptor Interactions
Research into 4-(X)-substituted naphthalimides, including piperidinyl derivatives, focuses on their spectrochemical properties and the role of donor−acceptor interactions in their photophysical behaviors. These studies facilitate understanding of charge separation, UV−vis, and emission properties, critical for developing advanced materials and molecular probes (McAdam et al., 2003).
Fluorescence as a Mobility Probe
The fluorescence spectra of certain derivatives serve as mobility probes in polymeric matrices, such as poly(methylmethacrylate). These compounds exhibit significant shifts in fluorescence maxima during polymerization processes, offering insights into molecular dynamics and interactions within polymers (Ramesdonk et al., 1987).
Tautomeric Equilibrium Studies
The synthesis and characterization of compounds like 4-((phenylimino)methyl)naphthalen-1-ol and its derivatives with a piperidine ring show controlled shifts in tautomeric equilibrium. These shifts, influenced by protonation/deprotonation processes, are crucial for understanding molecular behavior in various chemical environments (Deneva et al., 2013).
Fluorescent pH Sensors
Derivatives of this compound also find applications as fluorescent pH sensors. Compounds with specific structural features exhibit fluorescence quenching and shifts under acidic conditions, indicating their potential as novel pH indicators for biological and chemical analyses (Cui et al., 2004).
Safety and Hazards
Methyl piperidine-4-carboxylate is stable under recommended storage conditions but is incompatible with oxidizing agents . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate”, is an important task of modern organic chemistry .
properties
IUPAC Name |
methyl 4-[(naphthalene-1-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)21-11-9-14(10-12-21)13-20-18(22)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGIUXBOIARFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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